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Compound of Interest

Compound Name: 6-Fluoro-2-(oxiran-2-yl)chroman

Cat. No.: B1279582

An In-depth Technical Guide to 6-Fluoro-2-(oxiran-2-
yl)chroman

Introduction: 6-Fluoro-2-(oxiran-2-yl)chroman is a fluorinated heterocyclic compound of
significant interest in the pharmaceutical industry.[1] It is primarily recognized as a crucial chiral
building block in the stereoselective synthesis of Nebivolol, a highly cardioselective (3-receptor
blocker used for the treatment of hypertension.[1][2][3][4] The molecule's structure, featuring a
fluorinated chroman backbone and a reactive oxirane (epoxide) ring, provides the necessary
functionalities for constructing the complex stereochemistry of Nebivolol.[1][2] This guide
provides a comprehensive overview of its physical and chemical properties, experimental
protocols for its synthesis and analysis, and its application in drug development.

Physical and Chemical Properties

6-Fluoro-2-(oxiran-2-yl)chroman possesses two stereocenters, leading to four distinct
stereoisomers.[1] Its properties can vary slightly depending on the specific isomeric form. The
data presented below represents general and computed properties, with specific CAS numbers
noted for different isomers.

Table 1: Summary of Physical and Chemical Properties
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Property Value Source(s)

Molecular Formula C11H11FO2 31516171

Molecular Weight 194.20 g/mol [2][3][6]

Appearance ?ale Yellow Oil (for some 7]
isomers)

Boiling Point 291.7°C at 760 mmHg [5]

Density 1.299 g/cm3 [5]

Flash Point 137.8°C [5]

Vapor Pressure

0.00334 mmHg at 25°C

[5]

Solubility

Soluble in Chloroform,
Dichloromethane, Ethyl

Acetate, Methanol

[5117]

LogP (XLogP3)

2.1

[5]16]

Storage Temperature

4°C or Refrigerator

[5117]

Hydrogen Bond Donor Count

0

[5]

Hydrogen Bond Acceptor
Count

[5]

CAS Numbers

99199-90-3 (unspecified
stereochemistry) 129050-23-3
((25,2'S) isomer) 197706-50-6
((2R,2'R) isomer) 129050-29-9
((2S) isomer)

[21(6][71[8][°]

Experimental Protocols

The synthesis and transformation of 6-Fluoro-2-(oxiran-2-yl)chroman are critical for

producing enantiomerically pure Nebivolol. The methodologies often involve stereoselective

steps and careful control of reaction conditions.
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Synthesis from 6-Fluoro-chroman-2-carboxylic Acid

A common route to synthesize the various stereoisomers of 6-Fluoro-2-(oxiran-2-yl)chroman
begins with an enantiopure form of 6-fluoro-chroman-2-carboxylic acid. The formation of the
epoxide ring from the carboxylic acid introduces a new stereogenic center, resulting in a
mixture of two diastereomers which can then be separated.[4]

General Protocol:

» Starting Material: Begin with enantiopure (R)- or (S)-6-fluoro-4-oxo-3,4-dihydro-2H-
chromene-2-carboxylic acid.[4]

e Reduction & Chlorination: The keto-acid is transformed into 2-chloro-1-(6-fluoro-chroman-2-
yl)-1-ethanol.[4]

o Epoxide Formation: The resulting chlorohydrin is treated with a base (e.g., potassium
hydroxide) to facilitate an intramolecular SN2 reaction, where the alkoxide displaces the
chloride to form the oxirane ring.

e Separation: The resulting mixture of diastereomers (e.g., R,S and R,R from the R-acid) is
separated using column chromatography on silica gel with an eluent such as heptane/ethyl
acetate.[4]

Stereoisomer Interconversion: (2R,2'S) to (2R,2'R)

In Nebivolol synthesis, specific sterecisomers are required. A key process is the conversion of
the undesired (2R,2'S) isomer to the desired (2R,2'R) isomer. This involves a ring-opening and
re-closure sequence.[10]

Detailed Protocol:

» Ring Opening: The (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene is reacted
with an alkali metal salt, such as sodium acetate, in an acid (e.g., acetic acid) at 90-95°C.
This opens the epoxide to form a halohydrin or a related intermediate.[10]

o Workup: The reaction mixture is cooled, diluted with water, and extracted with a water-
immiscible organic solvent. The organic layer is washed with aqueous sodium bicarbonate
and dried.[10]
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» Hydroxyl Protection: The intermediate from the previous step is reacted with a hydroxy
protecting reagent to give a diol-protected compound.[10]

» Epoxide Re-formation: The protected intermediate is treated with a base, such as potassium
hydroxide (KOH), in an organic solvent like DMSO at room temperature. This promotes an
intramolecular SN2 reaction, forming the (2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-
chromene with an inverted stereocenter.[10]

Analytical Characterization

Confirming the structure and stereochemistry of the isomers is crucial. High-resolution NMR
and chiral HPLC-MS are essential techniques.[1]

NMR Spectroscopy Protocol:

o Sample Preparation: Dissolve a small amount of the purified compound in a deuterated
solvent (e.g., DMSO-ds).

o Data Acquisition: Acquire *H and 13C NMR spectra on a high-field NMR spectrometer (e.g.,
300 MHz or higher).[4]

o Spectral Analysis: Analyze the chemical shifts (d), coupling constants, and through-space
correlations (e.g., NOESY) to determine the connectivity and relative stereochemistry of the
molecule. For example, for (2S,2R)-(6-fluoro-2-chromanyl)oxirane in DMSO-de,
characteristic tH NMR signals appear at approximately 1.72-2.00 ppm (chroman ring
protons), 2.74-2.82 ppm (oxirane and chroman protons), 3.17 ppm, and 3.94 ppm.[4]

Application in Drug Development: Synthesis of
Nebivolol

The primary application of 6-Fluoro-2-(oxiran-2-yl)chroman is as a key intermediate in the
synthesis of dI-Nebivolol.[2][4] Nebivolol's therapeutic efficacy stems from its specific
combination of stereoisomers. The reactive oxirane ring of 6-Fluoro-2-(oxiran-2-yl)chroman is
susceptible to nucleophilic ring-opening, which is the key step for building the larger Nebivolol
molecule.[1][3] The workflow below illustrates a critical step in optimizing the availability of the
correct stereoisomer for the synthesis.
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Starting Material Step 1: Epoxide Ring Opening
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Click to download full resolution via product page
Caption: Workflow for the stereochemical inversion of 6-Fluoro-2-(oxiran-2-yl)chroman.

Conclusion: 6-Fluoro-2-(oxiran-2-yl)chroman is a specialized and highly valuable chemical
intermediate. Its significance is firmly rooted in its role in the pharmaceutical synthesis of
Nebivolol, where its unique fluorinated chroman structure and reactive epoxide ring are
essential for achieving the required stereoisomeric purity of the final drug product. The
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synthetic and analytical protocols associated with this compound are tailored to manage its
complex stereochemistry, making it a prime example of the intricate chemistry required in
modern drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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